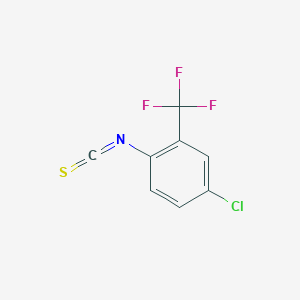

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJRRHXHHCEPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371531 | |

| Record name | 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99195-86-5 | |

| Record name | 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99195-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

Introduction and Strategic Overview

This compound is a key organofluorine building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifluoromethyl and isothiocyanate functional groups offer unique reactivity profiles, making it a valuable intermediate for creating novel compounds with potential biological activity. The isothiocyanate group (-N=C=S) is a versatile handle for introducing thiourea linkages, which are prevalent in various drug candidates.

This guide provides a detailed examination of the synthetic protocols for preparing this compound, focusing on the underlying chemical principles, practical execution, and critical safety considerations. As a Senior Application Scientist, the emphasis is not merely on the procedural steps but on the causality—the rationale behind the choice of reagents, conditions, and purification methods—to empower researchers to execute the synthesis safely and efficiently.

The most direct and industrially relevant synthetic strategy involves the conversion of the corresponding primary amine, 4-chloro-2-(trifluoromethyl)aniline, into the target isothiocyanate. This transformation can be achieved through several established methods, with the thiophosgene-mediated route being the most common and direct. Alternative, "thiophosgene-free" methods utilizing carbon disulfide (CS₂) offer a pathway with a different safety profile and are also discussed.

Primary Synthetic Pathway: The Thiophosgene Route

The reaction of an aniline with thiophosgene (CSCl₂) is a robust and high-yielding method for the synthesis of aryl isothiocyanates.[1] The high electrophilicity of the thiophosgene carbon atom makes it highly susceptible to nucleophilic attack by the primary amine of the aniline precursor.

Reaction Principle and Mechanism

The reaction proceeds through a two-step elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloro-2-(trifluoromethyl)aniline attacks the electrophilic carbon of thiophosgene. This forms a zwitterionic intermediate.

-

HCl Elimination: The intermediate subsequently eliminates two molecules of hydrogen chloride (HCl). This process is typically facilitated by an acid scavenger (a base) to drive the reaction to completion, resulting in the formation of the stable isothiocyanate functional group.

The presence of two electron-withdrawing groups (chloro and trifluoromethyl) on the aniline ring decreases the nucleophilicity of the amino group. However, the reactivity of thiophosgene is sufficient to ensure the reaction proceeds effectively under appropriate conditions.

Caption: Reaction scheme for isothiocyanate formation.

Detailed Experimental Protocol (Thiophosgene Route)

This protocol is a representative procedure adapted from general methods for synthesizing aryl isothiocyanates from anilines.[2][3] Researchers must perform a thorough risk assessment before proceeding.

Materials and Equipment

| Reagent/Material | Purpose | Typical Molar Eq. | Key Considerations |

| 4-Chloro-2-(trifluoromethyl)aniline | Starting Material | 1.0 | Confirm purity by NMR or GC-MS. |

| Thiophosgene (CSCl₂) | Reagent | 1.1 - 1.3 | Extremely Toxic. Moisture sensitive.[4][5] |

| Dichloromethane (DCM) | Organic Solvent | - | Anhydrous grade recommended. |

| Water | Aqueous Solvent | - | Deionized. |

| Sodium Bicarbonate (NaHCO₃) | Base / Acid Scavenger | 2.0 - 3.0 | Neutralizes HCl byproduct. |

| Magnesium Sulfate (MgSO₄) | Drying Agent | - | Anhydrous. |

| Silica Gel | Stationary Phase | - | For column chromatography. |

| Hexanes/Ethyl Acetate | Mobile Phase | - | For column chromatography. |

Equipment: Three-neck round-bottom flask, mechanical stirrer, dropping funnel, condenser with a calcium chloride drying tube or inert gas (N₂/Ar) inlet, ice-water bath, separatory funnel, rotary evaporator. All operations involving thiophosgene must be conducted in a certified chemical fume hood. [6][7]

Step-by-Step Methodology

-

Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and condenser under an inert atmosphere. Charge the flask with 4-chloro-2-(trifluoromethyl)aniline (1.0 eq) and dichloromethane. In a separate beaker, prepare an aqueous solution of sodium bicarbonate.

-

Initial Cooling: Cool the stirred aniline solution to 0-5 °C using an ice-water bath.

-

Thiophosgene Addition: Prepare a solution of thiophosgene (1.1 eq) in a small volume of dichloromethane and load it into the dropping funnel. Add the thiophosgene solution dropwise to the cold aniline solution over 30-60 minutes. Maintain the internal temperature below 10 °C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is fully consumed.

-

Work-up and Extraction:

-

Carefully transfer the reaction mixture to a separatory funnel.

-

Add the aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product, typically a yellow to brown oil or solid, should be purified.

-

Vacuum Distillation: If the product is a liquid, distillation under high vacuum can be effective.

-

Column Chromatography: Purification over silica gel using a hexanes/ethyl acetate gradient is a common and effective method to achieve high purity.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure crystalline product.[8]

-

A representative synthesis of a similar isomer, 1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene, reported a yield of 84.7%.[3]

Alternative Synthetic Pathway: The Carbon Disulfide Route

To circumvent the extreme toxicity of thiophosgene, methods based on carbon disulfide (CS₂) have been developed.[9][10] These protocols typically proceed in a one-pot fashion via a dithiocarbamate salt intermediate.

Reaction Principle

-

Dithiocarbamate Formation: The aniline reacts with carbon disulfide in the presence of a base (e.g., triethylamine, NaOH) to form a stable dithiocarbamate salt.[11]

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing species and cyclization to the isothiocyanate. Common reagents for this step include iron(III) chloride (FeCl₃), tosyl chloride, or cyanuric chloride (TCT).[11][12]

This method is generally considered safer but may require more optimization, especially for electron-deficient anilines like 4-chloro-2-(trifluoromethyl)aniline, which may react sluggishly.[12][13]

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when working with the reagents involved in this synthesis.

Thiophosgene (CSCl₂) - A Substance of Extreme Concern

-

Toxicity: Thiophosgene is highly toxic, corrosive, a severe irritant, and a lachrymator (induces tearing).[4][5] Inhalation or skin contact can be fatal. All handling must be performed within a high-performance chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile gloves are often recommended, but compatibility should be verified).[4][6][7] Do not work alone when handling this reagent.[6]

-

Storage and Handling: Thiophosgene is sensitive to air and moisture and should be stored in a cool, dry, well-ventilated, and dark place, often under an inert atmosphere and refrigeration.[4][5][6]

-

Waste Disposal: Never dispose of thiophosgene or its waste streams down the drain. All waste must be treated as hazardous.[6] Unreacted thiophosgene can be quenched by slowly adding it to a stirred, cold solution of aqueous ammonia or sodium hydroxide.[14] This should be done in a fume hood. Solvents used in reactions with thiophosgene should not be recycled.[6]

Product: this compound

-

Hazards: The final product is classified as an irritant that can cause severe skin burns and eye damage.[15]

-

Handling: Standard PPE (gloves, safety glasses, lab coat) should be worn during handling. It may also be moisture-sensitive, so storage in a dry environment is recommended.[16]

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiophosgene. While this method is efficient and high-yielding, the extreme toxicity of thiophosgene mandates rigorous safety protocols and expert handling. Alternative methods using carbon disulfide present a viable, albeit potentially less reactive, pathway that avoids this hazardous reagent. For researchers and drug development professionals, a comprehensive understanding of the reaction mechanics, meticulous attention to experimental detail, and an unwavering commitment to safety are paramount for the successful and responsible synthesis of this important chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. Retrieved from [Link]

-

The Brückner Research Group. (n.d.). CB-LSOP-Thiophosgene.docx. University of Connecticut. Retrieved from [Link]

- Wang, L., et al. (2016).

-

Mehta, M. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene. Milan Metal. Retrieved from [Link]

- Li, J., et al. (2015). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 20(9), 16025-16035.

- Rout, L. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 79-92.

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Preprint. [Link]

-

ChemicalForce. (2021, November 14). Thiophosgene. Sulfur analogue of phosgene. YouTube. Retrieved from [Link]

- Sharma, S. (1978). The Chemistry of Thiophosgene. Synthesis, 1978(11), 803-820.

- Li, J., et al. (2011). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 7, 1037-1043.

- Pascual, R. M. (2015). Thiophosgene. Synlett, 26(12), 1776-1777.

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate. Retrieved from [Link]

- Eureka | Patsnap. (n.d.). Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile.

-

Wikipedia. (n.d.). Thiophosgene. Retrieved from [Link]

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

Cheméo. (n.d.). Chemical Properties of 4-Chloro-3-trifluoromethylphenyl isothiocyanate (CAS 23163-86-2). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate (C8H3ClF3NS). Retrieved from [Link]

- Google Patents. (n.d.). CN115181043B - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-ISOTHIOCYANATO-2-(TRIFLUOROMETHYL)BENZONITRILE. Retrieved from [Link]

-

TradeIndia. (n.d.). 4-Isothiocyanato-2-(trifluoromethyl) Benzonitrile - High Purity at Attractive Prices. Retrieved from [Link]

Sources

- 1. Thiophosgene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. nbinno.com [nbinno.com]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. cbijournal.com [cbijournal.com]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. echemi.com [echemi.com]

- 16. 4-Isothiocyanato-2-(trifluoromethyl) Benzonitrile - High Purity at Attractive Prices [moltuslab.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(trifluoromethyl)phenyl Isothiocyanate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate. As a halogenated aryl isothiocyanate bearing a trifluoromethyl group, this compound is of significant interest to researchers in drug discovery and materials science due to the unique electronic properties conferred by its substituents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies. Given the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar isomers and foundational chemical principles to provide a robust predictive profile.

Introduction and Molecular Identity

4-Chloro-2-(trifluoromethyl)phenyl isothiocyanate is a bifunctional organic molecule featuring a highly reactive isothiocyanate group and a substituted phenyl ring. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences the electrophilicity of the isothiocyanate carbon, making it a potent reactant for nucleophilic addition. These structural motifs are often sought after in the design of bioactive molecules and functional materials.

Molecular Structure:

Caption: Molecular structure of 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate.

Chemical Identifiers:

-

Chemical Name: 4-Chloro-2-(trifluoromethyl)phenyl isothiocyanate

-

CAS Number: 99195-86-5

-

Molecular Formula: C₈H₃ClF₃NS

-

Molecular Weight: 237.63 g/mol

Synthesis and Purification

The primary route for the synthesis of aryl isothiocyanates is the reaction of the corresponding aniline with a thiocarbonylating agent. For 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate, the precursor is 4-chloro-2-(trifluoromethyl)aniline (CAS: 445-03-4).[1]

Synthesis of the Precursor: 4-Chloro-2-(trifluoromethyl)aniline

A common industrial synthesis for this aniline derivative involves a multi-step process starting from m-chlorobenzotrifluoride.[2]

Caption: Synthetic pathway for 4-chloro-2-(trifluoromethyl)aniline.

Experimental Protocol (Adapted from[2]):

-

Nitration: To a cooled mixture of nitric acid and sulfuric acid, slowly add m-chlorobenzotrifluoride while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

Isolate the organic layer containing 5-chloro-2-nitrobenzotrifluoride.

-

Reduction: In a suitable solvent, reduce the nitro intermediate using a Raney nickel catalyst under a hydrogen atmosphere.

-

Upon completion, filter the catalyst and purify the resulting 4-chloro-2-(trifluoromethyl)aniline, typically by distillation.

Synthesis of 4-Chloro-2-(trifluoromethyl)phenyl Isothiocyanate

The conversion of the aniline to the isothiocyanate can be achieved using several reagents, with thiophosgene being a common choice in laboratory settings.[3] An alternative, less hazardous method involves the use of carbon disulfide.[4][5]

Caption: General synthetic routes to the target isothiocyanate.

Experimental Protocol (Thiophosgene Method, General Procedure adapted from[3]):

-

Dissolve 4-chloro-2-(trifluoromethyl)aniline in a suitable organic solvent (e.g., dichloromethane or chloroform).

-

In a separate flask, prepare a solution of thiophosgene in the same solvent.

-

Slowly add the aniline solution to the vigorously stirred thiophosgene solution at room temperature. The reaction is often carried out in a biphasic system with an aqueous base (e.g., sodium bicarbonate) to neutralize the HCl byproduct.[6]

-

Monitor the reaction by TLC or GC until the aniline is consumed.

-

Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Physicochemical Properties

| Property | 4-Chloro-2-(trifluoromethyl)phenyl Isothiocyanate (Predicted) | 4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate (CAS 23163-86-2) | 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate (CAS 23165-49-3) |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Colorless to yellow liquid or solid | Colorless to pale yellow liquid |

| Melting Point (°C) | ~30-40 | 34-36[7] | Not available |

| Boiling Point (°C) | ~240-250 | 248-251 | 239[5] |

| Density (g/mL at 25°C) | ~1.45 | 1.47 | 1.447[5] |

| Refractive Index (n20/D) | ~1.57-1.59 | 1.5905 | 1.57[5] |

| Solubility | Insoluble in water; soluble in common organic solvents.[8][9][10] | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents. |

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

Aryl isothiocyanates exhibit a strong, characteristic absorption band for the asymmetric stretching of the -N=C=S group, typically in the range of 2000-2200 cm⁻¹.[3] Other expected peaks would include those for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the ring (~1400-1600 cm⁻¹), and strong absorptions for the C-F bonds of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The three protons on the phenyl ring will exhibit splitting patterns (doublets and a doublet of doublets) influenced by their coupling with each other.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the isothiocyanate carbon (-N=C=S) in the range of 130-140 ppm. The aromatic carbons will appear in the 120-150 ppm region, with the carbon of the CF₃ group showing a quartet due to C-F coupling.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Characteristic fragmentation patterns for aryl isothiocyanates involve the loss of the NCS group or cleavage of the C-N bond.[11][12]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for assessing the purity of isothiocyanates and for their quantification in various matrices.

Reactivity and Chemical Transformations

The isothiocyanate functional group is a potent electrophile, susceptible to attack by a wide range of nucleophiles. The presence of the electron-withdrawing chloro and trifluoromethyl groups on the phenyl ring is expected to enhance the electrophilicity of the isothiocyanate carbon, making 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate more reactive than unsubstituted phenyl isothiocyanate.

Caption: General reactivity of the target isothiocyanate with nucleophiles.

-

Reaction with Amines: Primary and secondary amines react readily to form the corresponding substituted thioureas. This reaction is fundamental in the synthesis of many biologically active compounds and in derivatization for analytical purposes.[13][14][15]

-

Reaction with Thiols: Thiols react to form dithiocarbamates. This reaction is particularly relevant in biological systems, as isothiocyanates can react with cysteine residues in proteins.[13]

-

Hydrolysis: In the presence of water, particularly under acidic conditions, isothiocyanates can hydrolyze to the corresponding primary amine and carbonyl sulfide.[16]

Biological Activity and Applications

While specific biological data for 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate is not extensively documented, compounds with the isothiocyanate motif are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl and chloro substituents can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles in drug candidates.

Safety and Handling

Hazard Statement: Based on data for analogous compounds, 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate is expected to be toxic if swallowed, cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[5] Halogenated aromatic hydrocarbons as a class can have varied toxicological effects, including irritation and potential for liver dysfunction with prolonged exposure.[17][18][19][20][21]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong acids and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- Dains, F. B., Brewster, R. Q., & Olander, C. P. (Year).

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- RSC Publishing. (n.d.). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.

-

Oakwood Chemical. (n.d.). 4-Chloro-2-(trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

- Li, G., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.

- ILO Encyclopaedia of Occupational Health and Safety. (2011).

-

ChemBK. (2024). Phenyl isothiocyanate - Physico-chemical Properties. Retrieved from [Link]

-

Solubility of Things. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]

- Vickers, A. E., Sloop, T. C., & Lucier, G. W. (Year). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives.

- GuideChem. (n.d.). Wholesale 2-Amino-5-chlorobenzotrifluoride CAS:445-03-4.

- King-Pharm. (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)

- L-G. Xie, et al. (2015).

- ResearchGate. (n.d.). Mass fragmentation pattern of compound 44. The ddition of aryl....

- Journal of the American Society for Mass Spectrometry. (2021).

- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- PubMed. (n.d.). Halogenated aromatic hydrocarbons and toxicity equivalency factors (TEFs) from the public health assessment perspective.

- Reddit. (2024).

- Kjær, A., et al. (Year).

- PubMed. (n.d.).

- Oakwood Chemical. (n.d.).

- PubMed. (n.d.).

- PubMed Central. (n.d.).

- MDPI. (n.d.).

- Scilit. (1958).

- PubMed. (n.d.).

- NIST WebBook. (n.d.).

- Oakwood Chemical. (n.d.). Solvents & General Reagents.

- Oakwood Chemical. (n.d.).

- Oakwood Chemical. (n.d.). Oakwood Chemical.

- PubMed. (2023).

- ResearchGate. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chembk.com [chembk.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 18. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Halogenated aromatic hydrocarbons and toxicity equivalency factors (TEFs) from the public health assessment perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene, a key trifluoromethylated building block in organic synthesis. We will delve into its chemical identity, synthesis, reactivity, and potential applications, particularly in the realm of medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of this versatile compound.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound featuring a highly reactive isothiocyanate group, a strongly electron-withdrawing trifluoromethyl group, and a chloro substituent. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [13] |

| Synonyms | 1-chloro-4-isothiocyanato-2-trifluoromethyl-benzene | [14] |

| Molecular Formula | C₈H₃ClF₃NS | [13] |

| Molecular Weight | 237.63 g/mol | Calculated |

| Boiling Point | 248-251 °C | [14][15] |

| Density | 1.47 g/mL at 25 °C | [14] |

| Predicted XlogP | 4.8 | [13] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved from its corresponding aniline precursor, 4-chloro-3-(trifluoromethyl)aniline. The transformation of an amine to an isothiocyanate is a fundamental reaction in organic chemistry, with several established methods.

A common and effective method involves the use of a thiocarbonylating agent, such as thiophosgene (CSCl₂) or 1,1'-thiocarbonyldiimidazole (TCDI). The reaction with TCDI is often preferred due to the avoidance of the highly toxic and corrosive thiophosgene.

The general synthetic approach is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 4-Chloro-3-(trifluoromethyl)aniline

This protocol is based on general procedures for isothiocyanate synthesis from anilines[15][16][17].

Materials:

-

4-Chloro-3-(trifluoromethyl)aniline

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Pentane or hexane/ethyl acetate mixture for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add 1,1'-thiocarbonyldiimidazole (1.2 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, add water to the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., pentane or a hexane/ethyl acetate gradient) to afford the pure this compound. The product is reported as a light yellow liquid with a boiling point of 248-251 °C[15].

Reactivity and Functional Group Analysis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Isothiocyanate Group (-N=C=S): This group is a powerful electrophile. The carbon atom is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its use in forming thiourea, thiocarbamate, and dithiocarbamate linkages, which are prevalent in many biologically active molecules.

-

Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ moiety significantly influences the electronic properties of the benzene ring, deactivating it towards electrophilic aromatic substitution[18]. In drug design, the trifluoromethyl group is often introduced to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

-

Chloro Group (-Cl): The chloro substituent also acts as an electron-withdrawing group and can serve as a handle for further synthetic transformations, such as cross-coupling reactions, although the benzene ring is generally deactivated.

Caption: Reactivity profile of this compound.

Applications in Drug Discovery and Organic Synthesis

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to medicinal chemistry. The closely related benzonitrile analog is a key intermediate in the synthesis of enzalutamide, a potent androgen receptor inhibitor for the treatment of prostate cancer[8][9][11]. This provides a strong indication of the potential utility of the title compound in the development of novel therapeutics.

Isothiocyanates, in general, are known for a wide range of biological activities, including anticancer and antimicrobial properties[17]. The presence of the trifluoromethyl group can further enhance these properties. Therefore, this compound is an excellent starting material for the synthesis of libraries of novel compounds for biological screening. Potential applications include the synthesis of:

-

Thiourea-based enzyme inhibitors: The thiourea linkage can act as a key pharmacophore in various enzyme inhibitors.

-

Novel heterocyclic compounds: The isothiocyanate group can be used to construct various sulfur and nitrogen-containing heterocycles with potential biological activity.

-

Probes for chemical biology: The reactive nature of the isothiocyanate group makes it suitable for covalent labeling of proteins and other biomolecules.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

GHS Hazard Classification:

-

H314: Causes severe skin burns and eye damage[14].

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray[14].

-

P264: Wash skin thoroughly after handling[14].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[14].

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[14].

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[14].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[14].

-

P405: Store locked up[14].

-

P501: Dispose of contents/container to an approved waste disposal plant[14].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields[14][19].

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with appropriate chemical-resistant gloves[14][19].

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge[14][19].

Spectroscopic Characterization (Predicted)

For researchers synthesizing this compound, the following are the expected spectroscopic signatures for structural verification:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the substitution pattern on the benzene ring. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the isothiocyanate carbon (around 130-140 ppm).

-

¹⁹F NMR: A singlet is expected for the -CF₃ group, likely in the range of -60 to -65 ppm (relative to CFCl₃).

-

IR Spectroscopy: The infrared spectrum should exhibit a strong, characteristic absorption band for the isothiocyanate (-N=C=S) group in the range of 2000-2200 cm⁻¹. Other notable absorptions would include C-F stretching bands (around 1100-1300 cm⁻¹) and C-Cl stretching bands.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of the isothiocyanate group and the chloro atom.

Conclusion

This compound is a valuable and highly reactive building block for organic synthesis. Its unique combination of functional groups makes it particularly well-suited for applications in drug discovery and medicinal chemistry. While handling this compound requires strict adherence to safety protocols due to its corrosive nature, its potential for the synthesis of novel bioactive molecules is significant. Further exploration of the reactivity and applications of this compound is warranted and promises to yield new and valuable chemical entities.

References

-

Supporting Information for Trifluoromethylation of Aryl Chlorides. (n.d.). Retrieved from [Link]

-

Supporting information for Design, synthesis and biological evaluation of novel 1,3,4-oxadiazole-based derivatives as potent antitumor agents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: Synthesis, Applications, and Advantages in Pharmaceutical Intermediates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in Chemical Research. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 4-chloro-1-isothiocyanato-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. Retrieved from [Link]

-

Kumar, B., et al. (2023). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate (C8H3ClF3NS). Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Versatility of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 143782-23-4 Cas No. | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | Apollo [store.apolloscientific.co.uk]

- 3. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | C9H3F3N2S | CID 11615540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | 143782-23-4 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [wap.guidechem.com]

- 13. PubChemLite - 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate (C8H3ClF3NS) [pubchemlite.lcsb.uni.lu]

- 14. echemi.com [echemi.com]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. chemicalbook.com [chemicalbook.com]

Spectroscopic Analysis of 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate: A Technical Overview

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, experimental spectroscopic data (NMR, IR, and MS) for 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate could not be located. This suggests that the compound may be novel, not widely synthesized, or that its characterization data is not publicly available.

This guide will, therefore, provide a foundational understanding of the expected spectroscopic characteristics of 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate based on the known spectral properties of closely related analogs. It will also outline the standard methodologies used for acquiring and interpreting such data, serving as a predictive framework for researchers and a procedural guide for its eventual synthesis and characterization.

Introduction to Phenyl Isothiocyanates

Phenyl isothiocyanates are a class of organic compounds characterized by a phenyl ring attached to an isothiocyanate (-N=C=S) functional group. These compounds are versatile reagents in organic synthesis, notably in the Edman degradation for sequencing amino acids and in the synthesis of various heterocyclic compounds and pharmaceuticals. The introduction of substituents, such as a chloro group and a trifluoromethyl group, onto the phenyl ring can significantly modulate the reactivity and biological activity of the molecule. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such substituted phenyl isothiocyanates.

Predicted Spectroscopic Data

While experimental data is unavailable, the expected spectroscopic features of 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate can be predicted by analyzing the spectra of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. Due to the substitution pattern, these protons will exhibit complex splitting patterns (likely multiplets). The chemical shifts will be influenced by the electron-withdrawing nature of the chloro, trifluoromethyl, and isothiocyanate groups.

¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. Key signals would include those for the aromatic carbons, the trifluoromethyl carbon (characterized by its coupling with fluorine), and the unique carbon of the isothiocyanate group, which typically appears in the 120-140 ppm region.

¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the -CF₃ group, as there are no neighboring fluorine atoms. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate is predicted to have the following key absorption bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Isothiocyanate (-N=C=S) | 2000-2200 | Strong, characteristic asymmetric stretching vibration. |

| C-Cl | 700-800 | Stretching vibration. |

| C-F (of -CF₃) | 1100-1300 | Strong, multiple stretching vibrations. |

| Aromatic C=C | 1450-1600 | Multiple stretching vibrations. |

| Aromatic C-H | 3000-3100 | Stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate (C₈H₃ClF₃NS), the expected molecular weight is approximately 237.5 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak) and one sulfur atom. Common fragmentation pathways would likely involve the loss of the isothiocyanate group or the trifluoromethyl group.

Experimental Protocols for Spectroscopic Analysis

Should 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate be synthesized, the following standard protocols would be employed for its characterization.

Sample Preparation

-

NMR: The compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

IR: For a solid sample, a KBr pellet would be prepared, or the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film between salt plates (NaCl or KBr) would be used.

-

MS: The sample would be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Acquisition and Interpretation

The following workflow outlines the general procedure for acquiring and interpreting the spectroscopic data.

Solubility Profiling of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene: A Methodological Framework

An In-Depth Technical Guide for the Research Professional

Part 1: Theoretical Assessment & Strategic Solvent Selection

The molecular structure of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene dictates its probable solubility characteristics. A rigorous analysis of its constituent functional groups is the first step in designing an effective experimental plan.

The molecule, shown in Figure 1, possesses a highly substituted benzene ring. The trifluoromethyl (-CF₃) and chloro (-Cl) groups are strongly electron-withdrawing and contribute significantly to the molecule's hydrophobicity and low polarity. The isothiocyanate (-N=C=S) group, while containing polar bonds, is a relatively non-polar functional group that primarily engages in dipole-dipole interactions rather than hydrogen bonding.

Based on the principle of "like dissolves like," we can predict the following:

-

High Solubility is expected in non-polar and moderately polar aprotic solvents that can effectively solvate the aromatic ring and halogen groups. Examples include chlorinated solvents, ethers, and aromatic hydrocarbons.

-

Moderate to Low Solubility is anticipated in polar aprotic solvents. While solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can dissolve a wide range of compounds, the highly fluorinated and chlorinated nature of the molecule may limit its interaction.

-

Very Low to Insoluble behavior is expected in polar protic solvents such as water, methanol, and ethanol. The molecule lacks significant hydrogen bond donor or acceptor sites, making it incompatible with the strong hydrogen-bonding network of these solvents.

Logical Solvent Selection Workflow

A tiered approach to solvent selection ensures efficient and comprehensive screening. The following workflow is recommended to cover a representative range of solvent classes relevant to synthetic chemistry and drug development.

Caption: Logical workflow for selecting a tiered panel of organic solvents.

Part 2: Experimental Determination of Solubility

The most robust and widely accepted method for determining thermodynamic solubility is the Shake-Flask Method (or Isothermal Equilibrium Method). This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved compound.

Critical Safety Precaution

Isothiocyanates are often potent lachrymators and irritants. This compound should be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene are recommended).

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol provides a step-by-step method for generating a reliable, quantitative solubility profile.

1.0 Materials & Reagents

-

This compound (solute)

-

Selected organic solvents (e.g., DCM, THF, Toluene, ACN, DMF, IPA) of high purity (≥99.5%)

-

Scintillation vials (20 mL) or other suitable glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

Analytical balance (readable to 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

2.0 Experimental Workflow

The overall process involves creating a saturated solution, ensuring equilibrium, separating the solid from the liquid, and quantifying the dissolved solute.

Caption: Experimental workflow for shake-flask solubility determination.

3.0 Detailed Procedure

-

Preparation: To a 20 mL glass vial, add approximately 100 mg of this compound. Record the exact mass if using a gravimetric method. Add 5.0 mL of the chosen solvent. This creates a slurry where the amount of solid is well in excess of what is expected to dissolve.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a minimum of 24 hours. For compounds that may reach equilibrium slowly, a 48-hour or even 72-hour time point should be included to ensure the solution is truly saturated.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours. This allows undissolved solid to settle, preventing premature clogging of the filter.

-

Sample Collection & Filtration: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a 0.22 µm chemically-resistant syringe filter and discard the first 0.5 mL to saturate the filter membrane. Collect the subsequent clear filtrate into a clean vial. This filtration step is critical to ensure only dissolved solute is measured.

-

Quantification:

-

Prepare a precise dilution of the clear filtrate using a calibrated pipette and volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantify the concentration of the diluted sample using a pre-developed and validated analytical method, such as HPLC-UV. A calibration curve must be generated using standards of known concentration prepared in the same solvent.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Part 3: Data Presentation & Interpretation

All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvents and conditions.

Table 1: Solubility Profile of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Non-Polar Aprotic | Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] | ||

| Toluene | 25 | [Experimental Value] | [Calculated Value] | ||

| Polar Aprotic | Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | |

| Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] | ||

| Polar Protic | Isopropanol | 25 | [Experimental Value] | [Calculated Value] | e.g., Sparingly soluble |

Note: The molecular weight of this compound is approximately 253.59 g/mol . This value should be used for converting between mg/mL and mol/L.

Interpreting the Results

The experimentally determined values will provide a clear picture of the compound's behavior. A high solubility in DCM and Toluene, coupled with low solubility in Isopropanol, would validate the initial theoretical assessment. Unexpectedly high solubility in a solvent like DMF might suggest specific solute-solvent interactions beyond simple polarity matching. This data is invaluable for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reagents remain in solution.

-

Purification: Choosing solvent systems for crystallization or chromatography.

-

Biological Screening: Preparing stock solutions for in vitro assays, where solvents like DMSO are common but have concentration limits.

This methodological guide provides a robust pathway for characterizing the solubility of this compound. By combining theoretical prediction with rigorous experimental execution, researchers can generate the reliable data needed to accelerate their discovery and development efforts.

References

This section would be populated with citations to standard analytical chemistry textbooks, pharmacopeia guidelines (e.g., USP <1236>), and chemical safety datasheets that support the described methodologies.

A Technical Guide to 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene for Advanced Research and Development

This guide provides an in-depth technical overview of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene, a key reagent for researchers, medicinal chemists, and professionals in drug development. This document elucidates its chemical properties, commercial availability, synthesis, and applications, with a focus on its utility in the synthesis of novel therapeutics.

Introduction and Chemical Identity

This compound, identified by the CAS Number 23163-86-2 , is a halogenated and trifluoromethylated aryl isothiocyanate.[1][2][3] Its unique structural features, namely the reactive isothiocyanate group, the electron-withdrawing trifluoromethyl group, and the chloro substituent, make it a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds with potential biological activity. The strategic placement of these functional groups influences the molecule's reactivity and imparts specific properties to its derivatives, a topic of significant interest in medicinal chemistry.

A critical point of clarification is the distinction from the structurally similar but distinct compound, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (CAS 143782-23-4). The latter possesses a nitrile (-CN) group in place of the chloro (-Cl) atom, leading to different reactivity profiles and applications. Researchers should exercise caution and verify the CAS number to ensure they are sourcing and utilizing the correct compound for their specific synthetic needs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23163-86-2 | [1][2][3] |

| Molecular Formula | C8H3ClF3NS | [1] |

| Molecular Weight | 237.63 g/mol | [1] |

| Appearance | Light yellow liquid or solid | [4][5] |

| Melting Point | 34 °C | [1] |

| Boiling Point | 115 °C at 12 Torr | [1] |

| Density | 1.47 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5905 | [1] |

Commercial Availability and Sourcing

This compound is available from a number of specialized chemical suppliers. When sourcing this reagent, it is imperative for researchers to verify the CAS number (23163-86-2) to avoid inadvertent procurement of the benzonitrile analog.

Table 2: Commercial Suppliers of this compound (CAS 23163-86-2)

| Supplier | Noted Purity/Grades |

| Inquiry-based | |

| Inquiry-based, lists multiple suppliers | |

| 97% | |

| 99% | |

| Inquiry-based | |

| Inquiry-based |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the reaction of the corresponding aniline, 4-chloro-2-(trifluoromethyl)aniline, with a thiocarbonylating agent. A common and effective method is the use of thiophosgene (CSCl2).

General Synthetic Protocol:

A general procedure for the synthesis of aryl isothiocyanates from primary amines involves their reaction with reagents like chlorothionoformate.[6] In a two-step process, electron-deficient amines can be efficiently converted to the corresponding isothiocyanates.[6]

A documented synthesis of 1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene starts from 3-trifluoromethyl-4-chloroaniline. The reaction yields a light yellow liquid with a boiling point of 248-251°C and a yield of 84.7%.[5]

Figure 1: General synthetic workflow for the preparation of this compound.

The isothiocyanate functional group is a versatile electrophile, readily undergoing addition reactions with nucleophiles such as amines, alcohols, and thiols. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is a key feature exploited in the synthesis of various heterocyclic systems. The chloro substituent can also participate in cross-coupling reactions, offering further avenues for molecular elaboration.

Applications in Drug Discovery and Medicinal Chemistry

Aryl isothiocyanates are recognized as important pharmacophores and versatile intermediates in the synthesis of biologically active molecules. While specific applications of this compound are emerging, the broader class of trifluoromethyl-substituted aryl isothiocyanates has shown significant promise in drug discovery.

The related compound, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer.[7][8][9] This suggests that this compound could serve as a valuable precursor for novel therapeutic agents, potentially with modified pharmacokinetic or pharmacodynamic profiles due to the chloro substitution.

The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[10] The incorporation of this moiety through intermediates like this compound is a common strategy in modern drug design.[11]

Isothiocyanates, in general, are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The reactivity of the isothiocyanate group allows for its use as a scaffold to construct diverse libraries of compounds for high-throughput screening.

Figure 2: Potential synthetic pathway to biologically active compounds.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Based on the Safety Data Sheet for this compound, it is classified as causing severe skin burns and eye damage.[12]

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405: Store locked up. |

This is not an exhaustive list. Always consult the most recent Safety Data Sheet from the supplier before handling.

The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles. It is recommended to store the material under an inert atmosphere to prevent degradation.

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the development of novel therapeutic agents. A thorough understanding of its chemical properties, proper handling procedures, and the distinction from its benzonitrile analog are crucial for its effective and safe utilization in research and development.

References

-

Supporting Information. (n.d.). 2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Spectrabase. (n.d.). 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-ISOTHIOCYANATO-2-(TRIFLUOROMETHYL)BENZONITRILE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][2][13]triazoles. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | C9H3F3N2S | CID 11615540. Retrieved from [Link]

-

ACS Omega. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Retrieved from [Link]

-

PubMed. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. Retrieved from [Link]

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

Sciforum. (2022). Synthesis of Some Novel biological active 1,2,4,-Triazole Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) methanone: structural characterization of a side product in benzothiazinone synthesis. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate CAS NO.23163-86-2, CasNo.23163-86-2 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 3. Fluorinated Isothiocyanates Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]

- 10. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]

- 12. echemi.com [echemi.com]

- 13. parchem.com [parchem.com]

A Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

Introduction

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a trifluoromethyl group and an isothiocyanate moiety on a chlorinated benzene ring, imparts unique reactivity that is valuable in the construction of complex molecular architectures.[1] As with any reactive chemical, a thorough understanding of its thermal stability is paramount for safe handling, storage, and process development. This guide provides an in-depth analysis of the thermal stability and potential decomposition pathways of this compound, drawing upon data from analogous compounds and outlining robust experimental protocols for its characterization.

Physicochemical Properties and Handling Precautions

A foundational understanding of the compound's physical properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C8H3ClF3NS | [2] |

| Molecular Weight | 237.63 g/mol | |

| Boiling Point | 248-251 °C | [3][4] |

| Density | 1.47 g/mL at 25 °C | [3] |

Handling and Storage: This compound is classified as a corrosive liquid and should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[3] It should be stored in a cool, well-ventilated area, away from heat and sources of ignition.[5][6] Due to the reactivity of the isothiocyanate group, it is also sensitive to moisture.[7]

Inferred Thermal Stability and Decomposition Profile

Direct, peer-reviewed studies on the specific thermal decomposition of this compound are not extensively available in the public domain. However, by examining the chemistry of aryl isothiocyanates and related compounds, a likely decomposition profile can be inferred.

Aryl isothiocyanates are known to undergo various reactions at elevated temperatures. The isothiocyanate group (-N=C=S) is highly electrophilic at the carbon atom and can react with nucleophiles. In the absence of other reagents, thermal stress can lead to polymerization or decomposition into smaller, volatile fragments.

The presence of water or humidity can lead to hydrolysis, a common degradation pathway for isothiocyanates. The hydrolysis of aryl isothiocyanates typically proceeds through the formation of a transient thiocarbamic acid, which then decomposes to the corresponding amine and carbonyl sulfide.[8]

Potential Decomposition Pathways:

-

Hydrolysis: In the presence of moisture, this compound can hydrolyze to form 4-chloro-2-(trifluoromethyl)aniline.

-

Thermal Fragmentation: At elevated temperatures, the molecule may fragment, potentially leading to the formation of various sulfur-containing compounds, nitriles, and halogenated aromatic species. Studies on the thermal degradation of allyl isothiocyanate in aqueous solution have identified products such as diallyl sulfide, disulfide, trisulfide, and N,N'-diallylthiourea.[9] While the aromatic nature of the target compound will influence the specific products, the formation of analogous sulfur-containing dimers and thiourea derivatives is plausible.

-

Polymerization: The reactive isothiocyanate group can potentially react with other molecules of the same compound to form oligomers or polymers at high temperatures.

Experimental Workflow for Thermal Stability Assessment

A multi-faceted experimental approach is necessary to fully characterize the thermal stability and decomposition of this compound. The following workflow outlines the key analytical techniques and their roles.

Caption: Experimental workflow for assessing thermal stability.

Experimental Protocols

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample throughout the experiment to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.[10][11][12]

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. A pinhole lid may be used if volatilization is expected.

-

Place the sample pan and a reference pan (empty, sealed pan) into the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its expected decomposition point at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the DSC thermogram to identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition). The area under a peak corresponds to the enthalpy change of the transition.

Objective: To identify the volatile and semi-volatile products formed during thermal decomposition.

Methodology:

-

Couple the outlet of the TGA instrument to the injection port of a GC-MS system (TGA-GC-MS).

-

Alternatively, heat a small, known amount of the compound in a sealed vial at a temperature determined from the TGA results (e.g., just above Tonset) for a specific duration.

-

Collect the headspace gas from the vial using a gas-tight syringe and inject it into the GC-MS.

-

For less volatile products, dissolve the residue after heating in a suitable solvent and inject the solution into the GC-MS.

-

Separate the components of the mixture using an appropriate GC column and temperature program.

-

Identify the separated components by comparing their mass spectra to a spectral library (e.g., NIST).

Implications for Drug Development and Research

A comprehensive understanding of the thermal stability of this compound is critical for several aspects of research and development:

-

Process Safety: Knowledge of the decomposition onset temperature and the potential for exothermic events is essential for designing safe manufacturing processes and preventing runaway reactions.

-

Storage and Shelf-life: The thermal stability data informs the recommended storage conditions to ensure the compound's purity and prevent degradation over time.

-

Reaction Condition Optimization: In synthetic chemistry, understanding the thermal limits of this intermediate allows for the optimization of reaction temperatures to maximize yield and minimize the formation of degradation-related impurities.

Conclusion

While specific literature on the thermal decomposition of this compound is limited, a robust understanding of its stability can be achieved through a systematic experimental approach. By employing techniques such as TGA, DSC, and GC-MS, researchers and drug development professionals can obtain the necessary data to ensure the safe and effective use of this important chemical intermediate. The inferred decomposition pathways, based on the known reactivity of aryl isothiocyanates, provide a valuable starting point for the analysis of experimental results.

References

-

Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339–341. [Link]

-

Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459. [Link]

-

Hanschen, F. S., et al. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]

-

Do, H.-Q. T., & D'hooghe, M. (2020). Synthesis of Isothiocyanates: An Update. Molecules, 25(14), 3263. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

Chen, C. W., & Ho, C. T. (1998). Thermal degradation of allyl isothiocyanate in aqueous solution. Journal of agricultural and food chemistry, 46(1), 220–223. [Link]

-

Kyriakoudi, A., & Tsimidou, M. Z. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(16), 4998. [Link]

-

Lazzeri, L., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 10(6), 1374. [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. [Link]

-

NIST. (n.d.). Benzene, 4-chloro-1-isothiocyanato-2-methyl-. [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Kim, H., & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

PubChem. (n.d.). 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile. [Link]

-

He, F., et al. (2017). Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. Biotechnology progress, 33(3), 677–686. [Link]

-

ResearchGate. (2017). Differential Scanning Calorimetry and Fluorimetry Measurements of Monoclonal Antibodies and Reference Proteins: Effect of Scanning Rate and Dye Selection. [Link]

-